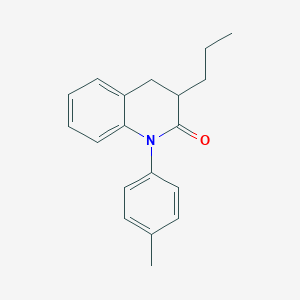
3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a quinolinone core with a propyl group at the 3-position and a p-tolyl group at the 1-position, making it a unique structure with potential pharmacological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as aniline derivatives and ketones.
Cyclization: The key step involves the cyclization of these starting materials to form the quinolinone core. This can be achieved through various methods, including acid-catalyzed cyclization or transition metal-catalyzed reactions.
Functional Group Introduction: The propyl and p-tolyl groups are introduced through alkylation and arylation reactions, respectively. These reactions often require specific reagents and conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
科学的研究の応用
3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Biology: It is employed in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials with specific properties.
作用機序
The mechanism of action of 3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2(1H)-quinolinone: A related compound with similar structural features but lacking the propyl and p-tolyl groups.
1-Propyl-3,4-dihydro-2(1H)-quinolinone: Similar to the target compound but without the p-tolyl group.
1-p-Tolyl-3,4-dihydro-2(1H)-quinolinone: Similar to the target compound but without the propyl group.
Uniqueness
3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of both the propyl and p-tolyl groups, which can confer distinct biological activities and properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
792122-73-7 |
|---|---|
分子式 |
C19H21NO |
分子量 |
279.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-propyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C19H21NO/c1-3-6-16-13-15-7-4-5-8-18(15)20(19(16)21)17-11-9-14(2)10-12-17/h4-5,7-12,16H,3,6,13H2,1-2H3 |
InChIキー |
JBVANCVETLDQSM-UHFFFAOYSA-N |
正規SMILES |
CCCC1CC2=CC=CC=C2N(C1=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


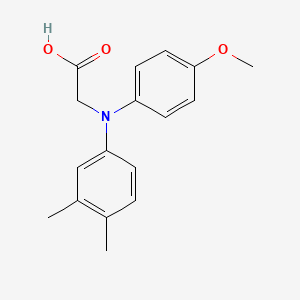
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
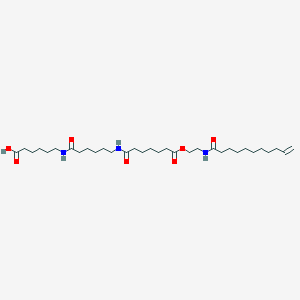
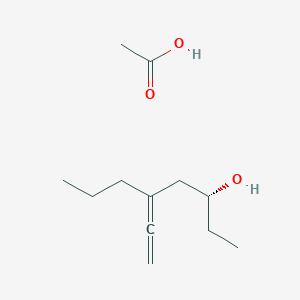
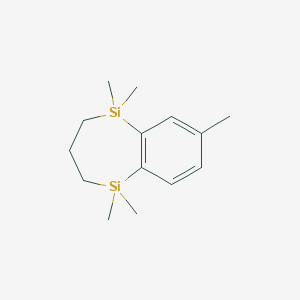
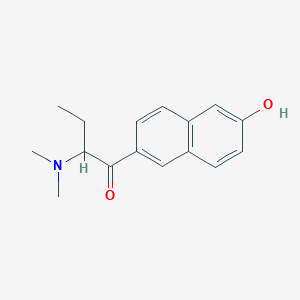
![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)


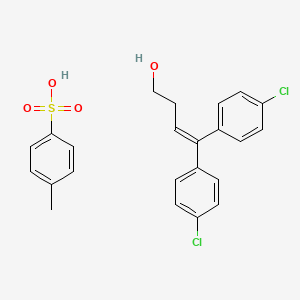
![Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate](/img/structure/B14209059.png)
![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
![(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal](/img/structure/B14209070.png)
